2-Amino-3-(furan-2-yl)propanoic acid

Vue d'ensemble

Description

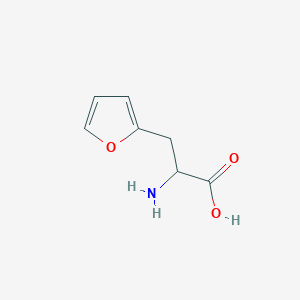

2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine, is an amino acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol This compound features a furan ring attached to the alpha carbon of alanine, making it a unique structure among amino acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(furan-2-yl)propanoic acid can be achieved through several methods:

Reduction of Hydroxyimino Acids: One common method involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours. This method yields the desired product in 48-94% yield.

Diketopiperazine Method: This method involves the cyclization of dipeptides to form diketopiperazines, which are then hydrolyzed to yield the target amino acid.

Hydantoin Method: This method involves the formation of hydantoins from amino acids, followed by hydrolysis to yield the desired product.

Rhodanine Method: This method involves the use of rhodanine derivatives, which are reduced to yield the target amino acid.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form 2-amino-3-(tetrahydrofuran-2-yl)propanoic acid.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form N-substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid.

Substitution: N-substituted derivatives of this compound.

Applications De Recherche Scientifique

2-Amino-3-(furan-2-yl)propanoic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Amino-3-(furan-2-yl)propanoic acid is not fully understood. it is believed to influence pathways related to hormone secretion, energy metabolism, and nervous system function. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

2-Amino-3-(furan-2-yl)propanoic acid can be compared with other similar compounds, such as:

3-(Thiophen-2-yl)alanine: This compound features a thiophene ring instead of a furan ring and has similar chemical properties.

3-(Pyridin-3-yl)alanine: This compound features a pyridine ring and is used in similar applications.

3-(1,3-Thiazol-4-yl)alanine: This compound features a thiazole ring and has applications in drug discovery.

The uniqueness of this compound lies in its furan ring, which imparts distinct chemical properties and reactivity compared to other heteroaryl alanine derivatives.

Activité Biologique

2-Amino-3-(furan-2-yl)propanoic acid, also known as (R)-2-amino-3-(furan-2-yl)propanoic acid, is an alanine derivative with notable biological activities. This compound has garnered attention for its potential applications in nutrition, pharmacology, and as a therapeutic agent. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- CAS Number : 110772-46-8

This compound exhibits several mechanisms that contribute to its biological activity:

- Ergogenic Effects : This compound is recognized for enhancing physical performance by influencing the secretion of anabolic hormones and providing energy during exercise. It has been suggested that it can improve mental performance during stress-related tasks and prevent exercise-induced muscle damage .

- Antimicrobial Activity : Research indicates that derivatives of furan-containing compounds can inhibit the growth of various pathogens. For instance, compounds similar to this compound showed inhibitory effects against Candida albicans and Staphylococcus aureus at concentrations of 64 µg/mL and 128 µg/mL, respectively .

- Neuroprotective Effects : Some studies suggest that amino acids like this compound may play a role in neuroprotection by modulating neurotransmitter levels and protecting against oxidative stress .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Ergogenic Supplement | Enhances anabolic hormone secretion | |

| Antimicrobial | Inhibits Candida albicans growth | |

| Neuroprotection | Modulates neurotransmitter levels |

Ergogenic Effects

A study conducted by Luckose et al. reviewed the impact of amino acid derivatives on physical and mental performance. They found that this compound significantly improved endurance in athletes and reduced fatigue during prolonged exercise sessions .

Antimicrobial Activity

In a comparative study of various furan derivatives, it was observed that this compound demonstrated potent antimicrobial properties against clinically relevant strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were established, indicating effective concentrations for therapeutic use .

Neuroprotective Properties

Research exploring the neuroprotective effects of amino acids highlighted the potential of this compound in protecting neuronal cells from oxidative damage. This study suggested that the compound could be beneficial in preventing neurodegenerative diseases .

Propriétés

IUPAC Name |

2-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.